molecular formula C13H17N5O2 B5096067 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide

Cat. No.: B5096067
M. Wt: 275.31 g/mol
InChI Key: YEEHPYRTBFCZLW-UHFFFAOYSA-N
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Description

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazol-1-ylacetamide moiety. One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various functional groups.

Uniqueness

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide is unique due to the combination of the oxadiazole and pyrazole rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyrazol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c19-12(9-18-7-3-6-15-18)14-8-11-16-13(20-17-11)10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,8-9H2,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEHPYRTBFCZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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